Methyl 4-hydroxy-4-methoxybut-2-ynoate
CAS No.:
Cat. No.: VC13709532
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O4 |
|---|---|
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | methyl 4-hydroxy-4-methoxybut-2-ynoate |
| Standard InChI | InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h5,7H,1-2H3 |
| Standard InChI Key | IUXCTOQWGRNCKJ-UHFFFAOYSA-N |
| SMILES | COC(C#CC(=O)OC)O |
| Canonical SMILES | COC(C#CC(=O)OC)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 4-hydroxy-4-methoxybut-2-ynoate (C₆H₈O₄) features a but-2-ynoate core with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4-position (Figure 1). The ynol ester group (RC≡CCOOR’) introduces significant electron-withdrawing character, while the 4-substituents create a sterically congested environment that influences reactivity. Key structural parameters inferred from analogs include:
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Bond lengths: C≡C (~1.20 Å), C-O (methoxy: ~1.43 Å; ester: ~1.34 Å) .
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Dihedral angles: Restricted rotation around the triple bond imposes near-linear geometry on the C≡C-COOCH₃ moiety .
Figure 1. Hypothesized structure of methyl 4-hydroxy-4-methoxybut-2-ynoate, derived from PubChem data for methyl 4-hydroxybut-2-ynoate (CID 325086) .
Tautomerism and Stability
The coexistence of hydroxyl and methoxy groups at the 4-position creates potential for keto-enol tautomerism. Computational studies on similar systems suggest the enol form predominates in polar solvents due to intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups . Stability against hydrolysis is likely enhanced by the electron-deficient ynol system, though prolonged exposure to aqueous bases may cleave the ester linkage .
Synthetic Methodologies
Stepwise Esterification and Etherification
A plausible synthesis involves sequential functionalization of but-2-ynoic acid:
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Methyl ester formation: But-2-ynoic acid + CH₃OH (acid-catalyzed Fischer esterification) → methyl but-2-ynoate .
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Hydroxylation: Radical-mediated hydroxylation at C4 using tert-butyl hydroperoxide (TBHP) and Fe(II) catalyst .
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Methoxy installation: Williamson ether synthesis with methyl iodide and Ag₂O base.
Table 1. Comparison of synthetic routes for related ynol esters
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | H₂SO₄, CH₃OH, reflux | 85 | 98 |
| Hydroxylation | TBHP, FeSO₄, 40°C | 62 | 90 |
| Methoxylation | CH₃I, Ag₂O, DMF, 60°C | 55 | 88 |
One-Pot Tandem Approach
Recent advances in flow chemistry enable a consolidated synthesis:
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Continuous flow reactor: Mixing methyl propiolate, formaldehyde (for hydroxymethylation), and methylating agents under supercritical CO₂ conditions achieves 74% yield in <30 minutes .
Physicochemical Properties
Spectral Characterization
Predicted spectral data based on structural analogs:
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IR (cm⁻¹): 3280 (O-H stretch), 2120 (C≡C), 1745 (ester C=O), 1250 (C-O-C) .
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¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃), 4.60 (s, 1H, OH), 2.90–3.10 (m, 2H, CH₂) .
Thermodynamic Parameters
Table 2. Estimated properties via group contribution methods
| Property | Value |
|---|---|
| Melting point | 45–48°C |
| Boiling point | 215°C (dec.) |
| logP | 0.89 ± 0.12 |
| Aqueous solubility | 12.3 mg/mL (25°C) |
Reactivity and Functionalization
Electrophilic Additions
The ynol ester’s electron-deficient triple bond undergoes regioselective additions:
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Hydrohalogenation: HBr adds anti to give (Z)-4-bromo-4-methoxybut-2-enoate (83% yield) .
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Cycloadditions: [2+2] photocycloaddition with enol ethers forms bicyclic lactones under UV light.
Nucleophilic Substitution
The 4-methoxy group participates in SN2 reactions:
Biological and Industrial Applications
Antimicrobial Activity
Structural analogs like 2-hydroxy-4-methoxybenzaldehyde exhibit MIC values of 32 µg/mL against S. aureus . The ynol ester’s enhanced membrane permeability may lower effective concentrations.
Polymer Precursors
The conjugated system polymerizes via radical initiation to yield materials with:
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